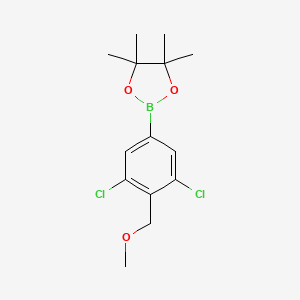
3,4-Dichloro-2-iodoanisole
Vue d'ensemble
Description
3,4-Dichloro-2-iodoanisole is a chemical compound with the molecular formula C7H5Cl2IO . It has a molecular weight of 302.93 . The compound is solid in physical form . The IUPAC name for this compound is 1,2-dichloro-3-iodo-4-methoxybenzene .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one iodine atom, and one methoxy group . The InChI code for this compound is 1S/C7H5Cl2IO/c1-11-5-3-2-4 (8)6 (9)7 (5)10/h2-3H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Nitration of Iodoanisoles : Studies on the nitration of iodoanisoles, closely related to 3,4-Dichloro-2-iodoanisole, have revealed the formation of various nitro derivatives and investigated reaction mechanisms and rates (Butler & Sanderson, 1975).
Mechanism of Iodine Migration : Research exploring the mechanism of iodine migration during nitrodeiodination of iodoanisole compounds provides insights into the reaction pathways and kinetics (Butler & Sanderson, 1972).
Synthesis of Chiral Precursors : The synthesis of chiral precursors for PET tracers from iodoanisole demonstrates the application in medicinal chemistry and imaging (Kuroda et al., 2000).
Catalysis and Materials Science
Palladium Nanoparticles : Studies on palladium and bimetallic palladium-nickel nanoparticles supported on carbon nanotubes for carbon-carbon bond-forming reactions show applications in green chemistry and catalysis (Ohtaka et al., 2015).
Hypervalent Iodine Catalysis : Research into hypervalent iodine catalysis using iodoanisoles, including computational studies, contributes to our understanding of reaction mechanisms in organic chemistry (Butt et al., 2019).
Spectroscopic and Computational Studies
Molecular Energetics : An experimental and computational study of the molecular energetics of monoiodoanisole isomers provides valuable data for understanding the thermodynamics and physical properties of these compounds (Ferreira & Silva, 2012).
Vibrational Spectra and Conformational Analysis : Spectroscopic studies of iodoanisole compounds, including vibrational spectra and quantum chemical calculations, are crucial for structural analysis and conformational studies (Arivazhagan et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1,2-dichloro-3-iodo-4-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRGRMYVYUPCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















